2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride
Overview
Description
2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other phenethylamines and has been used in scientific research to understand its pharmacological and toxicological properties .
Mechanism of Action
Target of Action
Similar compounds in the phenethylamine family are known to interact with the serotonin receptor, specifically the 5-ht2a receptor .
Mode of Action
Similar compounds are known to act as agonists at their target receptors, meaning they bind to the receptor and activate it, leading to a biological response .
Biochemical Pathways
Activation of the 5-ht2a receptor is known to lead to a cascade of biochemical reactions, including the release of calcium from intracellular stores and activation of the enzyme phospholipase c .
Pharmacokinetics
Similar compounds are known to be absorbed orally and metabolized by the liver .
Result of Action
Activation of the 5-ht2a receptor can lead to a variety of cellular responses, including changes in cell shape, secretion of hormones, and changes in gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Thioether Formation: The alcohol is then converted to the ethylthio derivative using ethylthiol and a suitable catalyst.
Final Product: The resulting compound is then subjected to reductive amination with ammonium chloride and sodium cyanoborohydride to yield 2,5-Dimethoxy-4-(ethylthio)phenethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Chemistry: Used as a model compound to study the structure-activity relationships of phenethylamines.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Comparison with Similar Compounds
2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride is similar to other phenethylamines such as:
- 2,5-Dimethoxy-4-(n-propylthio)phenethylamine
- 2,5-Dimethoxy-4-(n-butylthio)phenethylamine
- 2,5-Dimethoxy-4-(n-pentylthio)phenethylamine
Uniqueness
What sets this compound apart is its specific substitution pattern, which influences its binding affinity and activity at serotonin receptors. This makes it a valuable compound for studying the effects of structural modifications on pharmacological activity .
Properties
IUPAC Name |
2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S.ClH/c1-4-16-12-8-10(14-2)9(5-6-13)7-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKRCPGGWNAUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647455 | |
Record name | 2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681160-71-4 | |
Record name | 4-Ethylthio-2,5-dimethoxyphenethylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681160-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681160714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2C-T-2 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A79ID014F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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